REACTION_SMILES
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[N:1](=[O:2])[O-:3].[NH2:5][c:6]1[n:7][cH:8][c:9]([Br:16])[n:10][c:11]1[C:12](=[O:13])[O:14][CH3:15].[Na+:4].[S:17](=[O:18])(=[O:19])([OH:20])[OH:21]>>[O:2]=[c:6]1[nH:7][cH:8][c:9]([Br:16])[n:10][c:11]1[C:12](=[O:13])[O:14][CH3:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1nc(Br)cnc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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COC(=O)c1nc(Br)c[nH]c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |